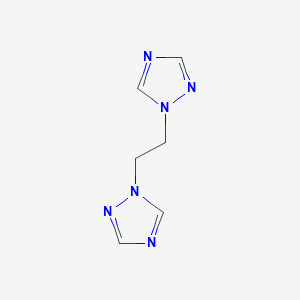

1,2-Di(1H-1,2,4-triazol-1-yl)ethane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1(11-5-7-3-9-11)2-12-6-8-4-10-12/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOXFPFERXZJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 1,2 Di 1h 1,2,4 Triazol 1 Yl Ethane and Its Analogues

Ligand Design Principles and Coordination Modes of Bis-Triazole Scaffolds

The design of ligands is a critical aspect in directing the assembly of coordination complexes with desired geometries and properties. Bis-triazole scaffolds, particularly those with flexible linkers, offer a rich platform for creating diverse structural motifs. The coordination behavior is governed by a delicate interplay between the nature of the metal ion, the counter-anions, and the intrinsic properties of the ligand itself, such as the length and flexibility of the bridging unit.

The ethane (B1197151) bridge in 1,2-Di(1H-1,2,4-triazol-1-yl)ethane imparts significant conformational flexibility, which is a key determinant in the final structure of the resulting coordination polymer. Unlike rigid linkers that lead to more predictable network topologies, the flexible -(CH₂)₂- spacer can adopt various conformations, most notably gauche and anti, to accommodate the coordination preferences of different metal centers.

This flexibility allows the ligand to act as a bridge between metal ions, leading to the formation of various architectures, from one-dimensional (1D) chains to complex three-dimensional (3D) metal-organic frameworks (MOFs). acs.org For instance, in the cobalt(II) complex [Co(bte)₂(dca)₂]n, the bte ligand adopts a gauche conformation, with the N(1)–C(5)–C(6)–N(4) torsion angle being 58.2(3)°. tennessee.edu This twisting of the ligand is crucial in the formation of an infinite double-chain structure where two strands of bte ligands are held together by cobalt(II) atoms. tennessee.edu

Studies on a series of copper(II) complexes with bis(triazole) ligands featuring spacers of varying lengths (-(CH₂)n- where n=1, 2, 3, 4) have demonstrated the profound impact of the bridge length. While ligands with methane (B114726) (n=1) and ethane (n=2) bridges form 1D chains, longer propane (B168953) (n=3) and butane (B89635) (n=4) bridges facilitate the assembly of 2D and 3D networks, respectively. acs.org The ethane bridge in bte provides sufficient length and flexibility to form stable 18-membered spiro-fused rings involving two metal atoms and two bte molecules, a recurring motif in its coordination chemistry. tennessee.edu This contrasts with more rigid ligands which cannot readily form such strained metallocycles.

The this compound ligand is a potentially polydentate ligand, with each triazole ring offering two potential nitrogen donor atoms (at the 2- and 4-positions) for coordination. However, in the vast majority of its reported complexes, it functions as a bidentate bridging ligand, coordinating to two different metal centers via the N4 atoms of its two triazole rings. tennessee.eduacs.org

While the flexible ethane bridge is sufficiently long to permit chelation to a single metal center (forming a seven-membered ring), this coordination mode is not commonly observed for this compound. Instead, the ligand preferentially spans between metal ions, a mode that facilitates the construction of stable, extended polymeric structures. The formation of these robust 1D, 2D, or 3D networks appears to be thermodynamically favored over the formation of discrete mononuclear complexes containing a single chelating bte ligand.

The preference for a bridging coordination mode over a chelating one is fundamental to the utility of bte in creating coordination polymers. This behavior allows for the predictable generation of infinite chains, sheets, and frameworks where the bte ligand acts as a molecular pillar or spacer between metal nodes.

Synthesis and Structural Elucidation of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with this compound is typically achieved through self-assembly processes in solution, often under hydrothermal conditions. The reaction of the bte ligand with various transition metal salts yields crystalline materials whose structures have been extensively characterized by single-crystal X-ray diffraction.

The coordination of this compound with transition metals predominantly results in the formation of polynuclear coordination polymers. In these structures, the bte ligand systematically bridges metal centers to generate extended networks. While mononuclear complexes are theoretically possible, the literature is dominated by examples of 1D, 2D, and 3D polymeric species, highlighting the ligand's role as an effective linker in materials science. acs.orgtennessee.edu

Cobalt(II) has been shown to form several interesting coordination polymers with this compound. These complexes exhibit diverse structural features depending on the co-ligands present in the coordination sphere.

In the complex [Co(bte)₂(dca)₂]n (where dca = dicyanamide), the cobalt(II) ion lies on an inversion center and possesses a distorted compressed octahedral geometry. tennessee.edu The coordination environment is defined by four nitrogen atoms from the triazole rings of four different bte ligands in the equatorial plane and two nitrogen atoms from two monodentate dca ligands in the axial positions. tennessee.edu The bte ligands bridge the Co(II) centers to form infinite double-chains containing [Co₂(bte)₂] metallocycles. tennessee.edu

Another example is the complex [Co₂(bte)₃(NCS)₄(H₂O)₂]n , which uniquely consists of two discrete types of one-dimensional chains within the same crystal. acs.org

Chain 1: In the [Co(bte)(NCS)₂(H₂O)₂] component, the Co(II) ion is six-coordinated by one bridging bte ligand, two trans-NCS⁻ anions, and two water molecules. acs.org

Chain 2: In the [Co(bte)₂(NCS)₂] component, the Co(II) atom is in a distorted octahedral environment, coordinated by four nitrogen atoms from four different bte ligands and two nitrogen atoms from two trans-thiocyanato ligands. acs.org

These examples underscore the versatility of the bte ligand in constructing complex polynuclear architectures with cobalt(II).

| Compound Formula | Metal Ion | Coordination Geometry | Structural Features |

| [Co(bte)₂(dca)₂]n | Co(II) | Distorted Octahedral | Infinite double-chain structure; bte acts as a bridging ligand in a gauche conformation; contains 18-membered [Co₂(bte)₂] spiro-fused rings. tennessee.edu |

| [Co₂(bte)₃(NCS)₄(H₂O)₂]n | Co(II) | Distorted Octahedral | Contains two distinct types of 1D polymeric chains within the crystal structure, both featuring bridging bte ligands. acs.org |

Zinc(II), with its d¹⁰ electronic configuration, lacks ligand field stabilization effects, and its coordination geometry is primarily dictated by steric and electrostatic factors. It readily forms coordination polymers with this compound.

A notable example is the complex [Zn(bte)₂(dca)₂]n , which is isostructural to the analogous cobalt(II) complex. tennessee.edu In this coordination polymer, the zinc(II) center adopts a distorted octahedral geometry. Similar to the cobalt version, the structure is a double-chain where Zn(II) centers are bridged by bte ligands. tennessee.edu The equatorial positions are occupied by four nitrogen atoms from four separate bte ligands, and the axial positions are filled by two dicyanamide (B8802431) co-ligands. tennessee.edu The ability to form isostructural complexes with different metal ions like Co(II) and Zn(II) highlights the robustness of the structural framework directed by the bte ligand.

| Compound Formula | Metal Ion | Coordination Geometry | Structural Features |

| [Zn(bte)₂(dca)₂]n | Zn(II) | Distorted Octahedral | Isostructural with the Co(II) analogue; features infinite double-chains built from bridging bte ligands. tennessee.edu |

Role of Ancillary Ligands and Counterions in Modulating Coordination Architectures

Ancillary ligands, which are additional ligands incorporated into the coordination sphere of the metal ion, can control the geometry around the metal center and introduce new functionalities. For instance, in the hydrothermal synthesis of mixed-ligand coordination polymers, the use of benzene-1,3,5-tricarboxylate (B1238097) (btc) as an ancillary ligand with 1,2-bis(1,2,4-triazol-4-yl)ethane (btre) and Ni(II) or Zn(II) ions leads to the formation of three-dimensional frameworks with trinuclear secondary building units (SBUs). nih.gov The specific nature of the ancillary ligand and its coordination mode can lead to vastly different structures.

Counterions also exert a strong influence on the resulting coordination architecture. rsc.org They can participate directly in the coordination to the metal center, act as templates around which the framework assembles, or influence the packing of the coordination polymers through non-covalent interactions. A study on transition metal complexes with 1,4-bis(1,2,4-triazol-1-yl)butane (btb), an analogue of this compound, demonstrated the profound effect of various anions on the final structure. rsc.org For example, with Cu(II), chloride anions led to a 1D linear chain, while bromide anions resulted in a 2D helical layer. rsc.org Perchlorate (B79767) anions with Cu(II) yielded a threefold interpenetrating diamondoid network. rsc.org Similarly, with Ni(II), perchlorate and nitrate (B79036) anions produced threefold interpenetrating α-polonium cubic porous architectures. rsc.org The presence of dicarboxylate anions like 1,4-benzenedicarboxylate (bdc²⁻) can also lead to the formation of 3D metal-organic frameworks. rsc.org

The following table summarizes the effect of different anions on the dimensionality and structural features of coordination polymers formed with 1,4-bis(1,2,4-triazol-1-yl)butane (btb) and various transition metals. rsc.org

| Metal Ion | Counterion/Ancillary Ligand | Resulting Architecture | Reference |

| Cu(II) | Cl⁻ | 1D linear chain | rsc.org |

| Cu(II) | Br⁻ | 2D helical layer | rsc.org |

| Cu(II) | ClO₄⁻ | 3D threefold interpenetrating diamondoid network | rsc.org |

| Cu(II) | Acetate (Ac⁻) | 1D chain of [Cu₂(Ac)₄] units bridged by btb | rsc.org |

| Ni(II) | SO₄²⁻ | 1D chain | rsc.org |

| Ni(II) | ClO₄⁻ | 3D threefold interpenetrating α-polonium cubic network | rsc.org |

| Ni(II) | NO₃⁻ | 3D threefold interpenetrating α-polonium cubic network | rsc.org |

| Co(II) | SO₄²⁻ | 1D chain | rsc.org |

| Co(II) | NCS⁻ | 1D chain | rsc.org |

| Co(II) | 1,4-benzenedicarboxylate (bdc²⁻) | 3D metal-organic framework | rsc.org |

This demonstrates that a careful selection of both ancillary ligands and counterions is a powerful strategy for the rational design and synthesis of coordination polymers with desired topologies and properties. nih.govrsc.org

Supramolecular Assembly and Crystal Engineering through this compound

The principles of supramolecular chemistry and crystal engineering are central to understanding the solid-state structures of coordination compounds derived from this compound and its analogues. nih.govresearchgate.net These fields focus on the controlled assembly of molecular components into well-defined, higher-order architectures through the strategic use of non-covalent interactions.

Non-Covalent Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of coordination compounds involving this compound and related triazole-containing ligands is heavily governed by a variety of non-covalent interactions, most notably hydrogen bonding and π-π stacking. nih.govresearchgate.netnih.gov These interactions play a crucial role in the self-assembly of discrete coordination units into extended one-, two-, or three-dimensional supramolecular architectures. nih.govresearchgate.net

Hydrogen Bonding: Hydrogen bonds, particularly of the C–H···N and C–H···X (where X is a halogen) types, are frequently observed in the crystal structures of these compounds. nih.govnih.gov For instance, in a series of isostructural Group IIB metal complexes with a triazole-containing ligand, C–H···X hydrogen bonds contribute significantly to the formation of 1D ladder-like structures. nih.govresearchgate.net The strength and geometry of these hydrogen bonds can be influenced by the nature of the metal ion and the counterions present.

π-π Stacking: The aromatic triazole rings in this compound and its derivatives are prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a key driving force in the assembly of these molecules in the solid state. nih.govresearchgate.netnih.gov The strength of these π-π stacking interactions can be substantial and is influenced by the coordination of the ligand to a metal center, with stronger interactions often observed for complexes of more polarizing metals like Zn(II) compared to Cd(II) or Hg(II). nih.govresearchgate.net The centroid-centroid distances and interplanar distances between stacked triazole rings are key parameters used to characterize these interactions. For example, in the crystal structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, π-π stacking interactions with a centroid-centroid distance of 3.740(1) Å and an interplanar distance of 3.376 Å are observed. nih.gov

The interplay between hydrogen bonding and π-π stacking is often cooperative, leading to robust and well-defined supramolecular assemblies. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these various non-covalent contacts within the crystal structure. nih.govresearchgate.net

The following table provides examples of non-covalent interactions observed in the crystal structures of triazole-containing compounds.

| Compound/Complex | Non-Covalent Interaction Type | Key Structural Feature | Reference |

| [ZnL₂Cl₂] (L = a triazole-containing ligand) | C–H···Cl Hydrogen Bonding, π-π Stacking | 1D ladder-like structure | nih.govresearchgate.net |

| 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione | N–H···N and N–H···S Hydrogen Bonding, π-π Stacking | Chains linked into a stabilized structure | nih.gov |

| 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole | C–H···N Hydrogen Bonding | Chains running parallel to the c-axis | nih.gov |

Directed Assembly of Functional Coordination Materials

The ability to control the assembly of coordination materials through the judicious choice of ligands like this compound and its analogues opens up possibilities for the directed assembly of functional materials. rsc.org By incorporating specific functional groups into the ligand backbone or by selecting appropriate metal ions and counterions, it is possible to create materials with tailored properties, such as spin-crossover (SCO) behavior, luminescence, or catalytic activity.

One strategy for creating functional materials is to incorporate a redox-active moiety, such as ferrocene (B1249389), into the triazole ligand. This has been explored in the synthesis of a ferrocenyl-substituted 1,2,4-triazole (B32235) ligand, [(4H-1,2,4-triazol-4-yl)amino]methylferrocene (ATF), and its coordination complexes with Fe(II), Ni(II), and Cu(II). rsc.org The goal of such work is to produce bifunctional materials that exhibit both spin-crossover and redox properties. While SCO was not achieved in the initial reported complexes, the materials did exhibit well-defined, reversible electrochemistry based on the ferrocenyl group. rsc.org

The formation of one-dimensional chain complexes is a common structural motif in these systems. For example, the reaction of ATF with various metal salts resulted in polynuclear 1D-chain complexes such as Fe(ATF)₃₂·0.5(H₂O) and Ni(ATF)₃₂·0.5(H₂O). rsc.org The formation of these chain structures is a direct result of the bridging nature of the triazole ligand.

The following table presents examples of functional coordination materials assembled using triazole-based ligands.

| Ligand | Metal Ion(s) | Resulting Material/Complex | Potential Functionality | Reference |

| [(4H-1,2,4-triazol-4-yl)amino]methylferrocene (ATF) | Fe(II), Ni(II) | Fe(ATF)₃₂, Ni(ATF)₃₂ | Bifunctional Spin-Crossover and Redox Activity | rsc.org |

| [(4H-1,2,4-triazol-4-yl)amino]methylferrocene (ATF) | Cu(II) | Cu(ATF)₂(NCS) | Magnetic and Redox Properties | rsc.org |

The directed assembly of such materials relies on a deep understanding of the coordination preferences of the metal ions, the bridging capabilities of the triazole ligands, and the influence of ancillary ligands and counterions on the final supramolecular architecture.

Advanced Characterization Methodologies in 1,2 Di 1h 1,2,4 Triazol 1 Yl Ethane Research

Crystallographic Analysis for Structural Determination

Crystallographic techniques are indispensable for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of the compound's structure.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Connectivity

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the absolute structure and connectivity of molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

In the study of triazole derivatives, SCXRD has been instrumental. For instance, the analysis of compounds like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol revealed an orthorhombic crystal system and the presence of strong O—H⋯N hydrogen bonds that link molecules into chains. nih.gov Similarly, the crystal structure of 2-(4H-1,2,4-triazol-4-yl)pyrimidine was determined to be triclinic, with the triazole and pyrimidine (B1678525) rings being nearly coplanar. nih.gov The technique has also been used to confirm the structures of more complex systems, such as novel heterocycles containing pyrazole, thiazole, and triazole moieties, where the absolute configuration and intermolecular interactions were elucidated. nih.gov

The precision of SCXRD allows for the detailed characterization of bond lengths and angles. For example, in the chiral ligand (1R,2R)-1,2-diphenyl-1,2-di-(1H-tetrazol-1-yl)ethane, the two tetrazole rings are attached to the central ethane (B1197151) group in a (-)-synclinal geometry. nih.gov This level of detail is critical for understanding the steric and electronic effects that govern the chemical behavior of these compounds.

Interactive Table: Crystallographic Data for Selected Triazole Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | Orthorhombic | - | O—H⋯N hydrogen bonds forming chains | nih.gov |

| 2-(4H-1,2,4-triazol-4-yl)pyrimidine | Triclinic | P-1 | Nearly coplanar triazole and pyrimidine rings | nih.gov |

| (1R,2R)-1,2-Diphenyl-1,2-di-(1H-tetrazol-1-yl)ethane | Orthorhombic | P2₁2₁2₁ | (-)-synclinal geometry of tetrazole rings | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | - | mdpi.com |

| 1-(2,4-Dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone | Triclinic | P-1 | Two molecules in the asymmetric unit | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing information about its vibrational and electronic properties, as well as the chemical environment of specific atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Coordination Shifts

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are sensitive to the functional groups present and the coordination environment of the molecule.

In the study of 1,2-di(1H-1,2,4-triazol-1-yl)ethane and its coordination complexes, IR spectroscopy is used to identify characteristic vibrational bands. For example, the presence of carboxylate groups in bis(carbene) ligand precursors is confirmed by broad and intense IR bands between 1720 and 1740 cm⁻¹, corresponding to the antisymmetric ν(COOH) absorption. acs.org Upon coordination to a metal center, shifts in the vibrational frequencies of the triazole ring can be observed, providing evidence of metal-ligand bond formation.

Raman spectroscopy offers similar information but is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. The Raman spectra of 1,2,4-triazole-3-carboxylate (B8385096) and its deprotonated form have been measured in aqueous solutions to understand their chemical states. researchgate.net Surface-enhanced Raman scattering (SERS) has been employed to study the adsorption of 1H-1,2,4-triazole on silver and copper surfaces, revealing that it adsorbs in its anionic form through the N1 and N2 atoms with a tilted orientation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Solution-State Structure and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and purity of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn.

¹H and ¹³C NMR are fundamental for the characterization of organic molecules. In triazole derivatives, the chemical shifts of the protons and carbons in the triazole ring and the ethane bridge provide definitive structural information. For instance, in bis(carbene) ligand precursors, the methylene (B1212753) bridge is characterized by ¹H NMR signals around 6.7 ppm and ¹³C signals around 60 ppm, while the ethylene (B1197577) bridge in a related compound shows signals at 4.78 ppm (¹H) and 49.1 ppm (¹³C). acs.org NMR is also crucial for confirming the successful synthesis of target compounds and for assessing their purity. For example, the ¹H NMR spectrum of a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was used to confirm its structure. mdpi.com

Interactive Table: Selected NMR Data for Triazole Derivatives

| Compound Fragment | Nucleus | Chemical Shift (ppm) | Reference |

| Methylene bridge in bis(carbene) ligand precursor | ¹H | ~6.7 | acs.org |

| Methylene bridge in bis(carbene) ligand precursor | ¹³C | ~60 | acs.org |

| Ethylene bridge in bis(carbene) ligand precursor | ¹H | 4.78 | acs.org |

| Ethylene bridge in bis(carbene) ligand precursor | ¹³C | 49.1 | acs.org |

| Carbonyl carbon in Di(1H-1,2,4-triazol-1-yl)methanone | ¹³C | 160-170 | |

| Triazole ring protons in Di(1H-1,2,4-triazol-1-yl)methanone | ¹H | 7.10-8.90 |

Ultraviolet-Visible (UV-Vis) and Electron Spin Resonance (ESR) Spectroscopy for Electronic Structure and Metal Oxidation States

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. This technique is used to study the electronic structure of both the ligand and its metal complexes.

The UV-Vis absorption spectra of 1,2,4-triazole (B32235) derivatives have been reported, providing insights into their electronic properties. rsc.org For instance, the UV spectra of 1,2-bis(1-ethyl-1H-1,2,3-triazol-4-yl)diazene-1-oxide have been recorded in chloroform. researchgate.net In coordination chemistry, changes in the UV-Vis spectrum upon complexation can indicate the coordination of the ligand to a metal ion and provide information about the geometry of the resulting complex.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as paramagnetic metal ions or organic radicals. While direct ESR studies on this compound itself are not common as it is a diamagnetic molecule, the technique would be highly valuable for characterizing its complexes with paramagnetic metal ions. ESR spectroscopy can provide information about the oxidation state of the metal center, the coordination environment, and the nature of the metal-ligand bonding.

Mass Spectrometry Techniques (e.g., ESI-MS, Electrospray Mass Spectrum) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

Molecular Weight Determination: The molecular formula of this compound is C₆H₈N₆, corresponding to a calculated molecular weight of approximately 164.17 g/mol . cd-bioparticles.net Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, is particularly well-suited for this compound as it typically allows for the observation of the protonated molecular ion [M+H]⁺ at m/z 165.18. This technique confirms the molecular mass with high accuracy, which is a fundamental step in characterization.

Common fragmentation patterns for 1,2,4-triazole compounds often involve the sequential loss of neutral molecules. researchgate.net For this compound, expected fragmentation could include:

Cleavage of the central ethane bridge, leading to fragments corresponding to the triazolylmethyl radical or cation.

Loss of N₂, a common fragmentation for nitrogen-rich heterocyclic compounds.

Fission of the triazole ring itself, yielding smaller nitrogen-containing fragments.

The study of related 1,2,4-triazole-3-thiones by ESI-MS has shown that the fragmentation patterns and ion decay are highly dependent on the instrument's fragmentor voltage, indicating that varying experimental conditions can provide different layers of structural information. nuph.edu.ua

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Description | Predicted m/z | Ion Formula |

| Protonated Molecular Ion | 165.18 | [C₆H₉N₆]⁺ |

| Molecular Ion | 164.17 | [C₆H₈N₆]⁺˙ |

| Loss of a triazole moiety | 95.09 | [C₄H₅N₃]⁺ |

| Triazole ring | 69.07 | [C₂H₃N₃]⁺ |

Thermal Analysis Methods

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for assessing the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. While specific TGA data for this compound is not documented in the reviewed literature, analysis of structurally similar compounds provides insight. For instance, the TGA of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate, which also features two heterocyclic rings joined by an ethane bridge, shows a distinct mass loss corresponding to the removal of water molecules up to 120 °C, followed by decomposition of the molecule at higher temperatures. mdpi.com For this compound, which is typically anhydrous, a single-step or multi-step decomposition at elevated temperatures would be expected, reflecting the breakdown of the organic structure.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to study thermal transitions such as melting, crystallization, and decomposition. unigoa.ac.in For this compound, a DSC thermogram would reveal its melting point, which is an important physical property and indicator of purity. Research on various 1,2,4-triazole derivatives shows a wide range of decomposition temperatures, often characterized by sharp exothermic peaks in DSC curves, which is particularly relevant for energetic materials. unigoa.ac.in For the related compound 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate, DSC analysis shows a melting onset at 65 °C. mdpi.com The anhydrous form would be expected to have a different, likely higher, melting point.

Interactive Data Table: Thermal Properties of a Structurally Related Compound

| Compound | Technique | Observed Transition | Temperature (°C) | Reference |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate | DSC | Melting Onset | 65 | mdpi.com |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate | TGA | Water Loss | up to 120 | mdpi.com |

Other Analytical Techniques

Beyond mass spectrometry and thermal analysis, elemental analysis and conductivity measurements provide further essential data for the complete characterization of this compound.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This provides experimental validation of the compound's empirical and molecular formula. For this compound (C₆H₈N₆), the theoretical elemental composition can be calculated. While specific experimental results for this compound are not available in the cited literature, published data for other 1,2,4-triazole derivatives show that experimental values typically align closely with calculated percentages, confirming the purity and identity of the synthesized compounds. researchgate.netmdpi.com

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 43.89 |

| Hydrogen | H | 4.91 |

| Nitrogen | N | 51.19 |

Conductivity Measurements

Conductivity measurements are used to determine the electrical conductivity of a substance. For this compound, a neutral organic molecule, the conductivity in its pure state or in non-polar organic solvents is expected to be negligible. Such measurements become more relevant when the compound is used as a ligand to form coordination complexes or ionic salts, where the resulting material might exhibit ionic conductivity. No conductivity data for the neutral parent compound were found in the reviewed scientific literature.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDAX) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a pivotal tool for visualizing the surface topography of a sample with high resolution. In the context of 1,2,4-triazole derivatives, SEM analysis reveals the morphology, size, and aggregation of the synthesized particles. For instance, studies on various 1,2,4-triazole Schiff base ligands have shown a range of morphologies. The free ligand may exhibit well-formed, regular structures such as microrods, which can undergo significant changes upon chelation with metal ions, leading to the formation of complex hierarchical structures like rod-like micro-flowers. researchgate.net In other cases, such as polystyrene films doped with a 1,2,4-triazole Schiff base, SEM images have shown smooth and homogenous surfaces that, upon irradiation, can form interesting features like cotton-like fibrous or crescent-like materials. icrc.ac.iricrc.ac.ir

Energy Dispersive X-ray Spectroscopy (EDAX) , often coupled with SEM, allows for the elemental analysis of a sample. By detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam, EDAX can identify the elemental constituents and their relative abundance. For organic compounds like 1,2,4-triazole derivatives, EDAX is crucial for confirming the presence of key elements. In studies of polystyrene films blended with a 1,2,4-triazole Schiff base, EDAX analysis confirmed the presence of carbon as the major component, and also detected the nitrogen, oxygen, and sulfur atoms introduced by the Schiff base. icrc.ac.iricrc.ac.ir It is important to note that the detection of lighter elements like nitrogen can sometimes be challenging and may require specialized detectors and analytical conditions. echemi.comresearchgate.netglobalsino.com

The combination of SEM and EDAX provides a comprehensive characterization of the synthesized material. For a hypothetical analysis of this compound or its derivatives, one would expect SEM to reveal the particle shape and size distribution, while EDAX would confirm the elemental composition, providing a ratio of carbon and nitrogen consistent with the compound's molecular formula.

Illustrative Data Table for SEM and EDAX Analysis of a Hypothetical 1,2,4-Triazole Derivative

The following table demonstrates the type of data that could be generated from an SEM-EDAX analysis of a 1,2,4-triazole derivative, based on findings for related compounds.

| Parameter | Description | Illustrative Finding for a Hypothetical 1,2,4-Triazole Derivative |

| SEM | ||

| Morphology | Describes the shape and surface features of the particles. | Crystalline, with well-defined rod-like structures. |

| Particle Size | The average size of the observed particles. | 10-20 µm in length. |

| Agglomeration | The extent to which particles are clustered together. | Moderate agglomeration observed. |

| EDAX | ||

| Elemental Composition | The elements detected in the sample. | Carbon (C), Nitrogen (N) |

| Weight % (C) | The relative weight percentage of Carbon. | ~55-60% |

| Weight % (N) | The relative weight percentage of Nitrogen. | ~40-45% |

Computational Chemistry and Theoretical Investigations of 1,2 Di 1h 1,2,4 Triazol 1 Yl Ethane and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory has become a principal method for investigating the electronic structure and energetics of molecules containing 1,2,4-triazole (B32235) rings. nih.gov By approximating the many-electron problem to one based on the electron density, DFT allows for the accurate calculation of molecular properties for relatively large systems, such as 1,2-Di(1H-1,2,4-triazol-1-yl)ethane and its derivatives.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals determine the molecule's reactivity, stability, and electronic transition characteristics.

In computational studies of similar pyridine-substituted-bis-1,2,4-triazole ligands, DFT calculations (specifically using the B3LYP functional with a 6-31+G(d) basis set) have been employed to analyze FMOs. researchgate.net For these molecules, the HOMO is typically localized on the electron-rich triazole rings and the thiol groups, while the LUMO is distributed over the pyridine (B92270) and triazole rings. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability; a larger gap suggests higher stability. nih.gov For bridged 1,2,4-triazole N-oxides, HOMO-LUMO gaps ranging from 3.3 eV to 4.62 eV have been calculated, indicating considerable stability. nih.gov

The analysis of molecular electrostatic potential (MEP) maps reveals the charge distribution and predicts sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For pyridine-substituted-bis-1,2,4-triazoles, the most negative potential is found around the nitrogen atoms of the triazole rings, identifying them as the most probable sites for coordination with metal ions. researchgate.net

Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics for a Bridged Bis-1,2,4-triazole Ligand Based on data from analogous computed structures.

| Molecular Orbital | Typical Localization | Energy Range (eV) | Implication for Reactivity |

| HOMO | Triazole rings, bridging atoms | -6.0 to -7.5 | Electron-donating sites |

| LUMO | Triazole and adjacent aromatic rings | -1.0 to -2.5 | Electron-accepting sites |

| HOMO-LUMO Gap | N/A | 3.3 to 5.0 | High kinetic stability |

The ethane (B1197151) linker in this compound allows for conformational flexibility due to rotation around the central C-C single bond. The study of simple 1,2-disubstituted ethanes, like 1,2-dihaloethanes, provides a fundamental model for understanding the possible conformations. youtube.com The primary conformations are the staggered (anti and gauche) and eclipsed forms.

The anti-conformation , where the two triazole rings are positioned 180° apart, is generally the most stable due to minimized steric hindrance. youtube.com The gauche conformation , with a dihedral angle of approximately 60° between the triazole rings, represents another energy minimum but is typically slightly higher in energy than the anti form due to steric repulsion between the bulky triazole groups. youtube.com The eclipsed conformations, where the substituents on the two carbon atoms are aligned, are energetically unfavorable and represent transition states between the staggered forms.

DFT calculations are used to optimize the geometry and determine the relative energies of these conformers. For bridged 1,2,4-triazoles, initial geometries for optimization are often based on crystallographic data, setting the bis-triazole moieties in conjugated configurations which are found to have lower molecular energies. nih.gov In the solid state, the conformation is also influenced by crystal packing forces and intermolecular interactions. For instance, in 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate, the dihedral angle between the triazole rings is found to be 88.5°, indicating a conformation between gauche and anti.

Simulation of Spectroscopic Properties and Reaction Mechanisms

Computational methods are invaluable for simulating and interpreting spectroscopic data. By calculating vibrational frequencies and electronic transitions, DFT provides a direct link between the molecular structure and its experimental spectra.

Vibrational spectroscopy (Infrared and Raman) is a key technique for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities with high accuracy, aiding in the assignment of experimental spectra. rsc.org Automated tools can now streamline the process of simulating IR and Raman spectra from optimized geometries. arxiv.orgarxiv.org

Studies on the parent 1,2,4-triazole have identified characteristic "marker bands" for the triazole ring. rsc.org For example, bands in the 900-1100 cm⁻¹ region are typically attributed to ring vibrations. nih.gov In the calculated spectra of 1,2,4-triazole, these ring modes, coupled with C-H in-plane bending, are prominent. The substitution on the N1 position and the connection via an ethane bridge in this compound would be expected to shift these frequencies and introduce new bands corresponding to the vibrations of the ethane linker (e.g., C-C stretching, CH₂ rocking, and wagging modes).

A comparative look at the IR and Raman spectra is crucial. For molecules with a center of inversion, IR and Raman activities are mutually exclusive. youtube.com While this compound in its anti-conformation possesses an inversion center, the gauche conformer does not, which would lead to differences in their respective spectra.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on data from parent 1,2,4-triazole and typical alkane vibrations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretching (triazole ring) | 3100 - 3150 | Medium | Medium |

| C-H stretching (ethane bridge) | 2850 - 3000 | Strong | Strong |

| C=N stretching (triazole ring) | 1500 - 1600 | Medium-Strong | Medium |

| CH₂ scissoring | 1450 - 1470 | Medium | Medium |

| Triazole ring breathing/stretching | 900 - 1250 | Strong | Weak-Medium |

| CH₂ rocking/wagging | 700 - 900 | Medium | Weak |

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule or complex. Time-dependent DFT (TD-DFT) is a widely used method to simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic excitations. researchgate.netyoutube.com

For the free this compound ligand, the electronic transitions are expected to be high-energy π→π* transitions within the triazole rings, occurring in the UV region. Upon coordination to a metal center, new absorption bands can appear in the visible region. These are often due to charge-transfer transitions, which can be of two main types:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered orbital to a ligand-centered orbital.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-centered orbital to a metal-centered orbital.

For example, TD-DFT calculations on a heteroleptic copper(I) complex showed transitions in the UV region corresponding to MLCT and ligand-to-ligand charge transfer (LLCT), as well as a lower energy MLCT/LLCT transition in the visible region. researchgate.net In complexes of 1,2-bis(1,2,4-triazol-4-yl)ethane with Zn(II), a strong fluorescence at 423 nm was observed upon excitation at 323 nm, indicating significant electronic activity upon complexation.

Prediction of Coordination Geometries and Supramolecular Interactions in Metal Complexes

The two 1,2,4-triazole rings of this compound, separated by a flexible ethane bridge, make it an excellent bidentate or bridging ligand for constructing coordination polymers and metal-organic frameworks (MOFs).

Theoretical calculations can predict the coordination geometries of metal complexes. The 1,2,4-triazole ring can coordinate to metal ions through its N2 or N4 atoms. In the case of this compound, coordination is expected via the N4 atoms, allowing the ligand to bridge two different metal centers. This bridging behavior has been observed experimentally in the constitutional isomer, 1,2-bis(1,2,4-triazol-4-yl)ethane (btre). In complexes with Ni(II) and Zn(II), the btre ligand acts as a µ-bridging ligand, connecting trinuclear secondary building units into three-dimensional frameworks. tandfonline.com In a dinuclear zinc complex, two btre ligands bridge two Zn(II) atoms, forming a centrosymmetric metallacycle where each zinc ion has a distorted tetrahedral geometry. nih.gov

Beyond direct coordination bonds, supramolecular interactions like hydrogen bonding and π-π stacking play a crucial role in stabilizing the crystal structures of these complexes. nih.govrsc.org DFT can model these weak interactions. In a lanthanum(III) complex with a pyridinyl-1,2,4-triazole ligand, Hirshfeld surface analysis revealed that H···H and H···O interactions were the major contributors to the crystal packing, with additional minor contributions from π-stacking between pyridyl and triazole rings. nih.gov These non-covalent interactions are fundamental in crystal engineering, directing the self-assembly of molecules into well-defined, functional supramolecular architectures. rsc.orgchemrxiv.org

Table 3: Common Coordination Geometries and Interactions for Bis-triazole Metal Complexes Based on crystallographic data of analogous complexes.

| Metal Ion | Coordination Number | Geometry | Ligand Role | Key Supramolecular Interactions |

| Ni(II) | 6 | Octahedral | Bridging (µ) | Hydrogen bonding with water |

| Zn(II) | 4 | Distorted Tetrahedral | Bridging (µ) | π-π stacking |

| La(III) | 12 | Distorted Icosahedron | Bidentate Chelating | H-bonding, π-π stacking |

| Cu(I) | 4 | Tetrahedral | Bridging (µ) | N/A |

Applications in Advanced Materials Science

Metal-Organic Framework (MOF) Applications

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The specific geometry and chemical functionality of the organic linkers are crucial in determining the final properties of the MOF.

1,2-Di(1H-1,2,4-triazol-1-yl)ethane has been identified as a suitable linker for the synthesis of two-dimensional (2D) nitrogen-rich MOFs. cd-bioparticles.net The nitrogen atoms in the triazole rings act as coordination sites for metal ions, facilitating the formation of extended network structures. mdpi.com The flexible ethane (B1197151) bridge allows the ligand to adapt to various coordination geometries, enabling the construction of diverse 2D frameworks. researchgate.net These 2D nitrogen-rich MOFs are of interest for their potential electronic and catalytic properties.

Beyond its use in crystalline MOFs, this compound can also be employed in the fabrication of other porous organic materials. cd-bioparticles.net These materials may not possess the long-range order of MOFs but still exhibit significant porosity, which is beneficial for applications such as storage and separation. The presence of multiple nitrogen atoms in the structure of this compound contributes to the formation of robust, porous networks.

The porous nature of materials synthesized using this compound lends itself to applications in gas sorption and separation. The chemical environment within the pores, dictated by the triazole rings and the metal centers, can lead to selective adsorption of certain gas molecules over others. For instance, MOFs functionalized with sulfur-rich heterocycles have demonstrated good adsorption selectivity for ethane over methane (B114726). mdpi.com Research into the gas sorption properties of materials derived from this compound is ongoing, with a focus on separating hydrocarbons. The main physicochemical parameters that determine the sorption of 1,2,4-triazole (B32235) derivatives are the lipophilicity, polarizability, and the volume of the analyte molecules. researchgate.net

Table 1: Gas Adsorption Selectivity of a Porous Metal-Organic Framework

| Gas Mixture | Temperature (K) | Selectivity (Sads) |

|---|---|---|

| Ethane/Methane (equimolar) | 273 | 12.0 |

| Ethane/Methane (equimolar) | 298 | 14.8 |

| Ethane/Methane (1:9) | 273 | 28.4 |

| Ethane/Methane (1:9) | 298 | 39.1 |

Data sourced from a study on a sulfur-rich MOF, illustrating the potential for selective hydrocarbon adsorption. mdpi.com

Catalysis in Polymerization

The reactivity of the nitrogen atoms in the triazole rings also allows this compound to participate in catalytic processes.

Research has shown that certain nitrogen-containing compounds can act as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. nih.govd-nb.inforesearchgate.net This process is a common method for producing biodegradable polyesters such as poly(ε-caprolactone) (PCL). While direct studies on this compound as a ROP initiator are not extensively documented in the provided search results, the principle of using nucleophilic nitrogen sites to initiate polymerization is well-established. researchgate.net For example, ganciclovir, a nucleoside analogue containing a guanine (B1146940) base, has been used to initiate the ROP of ε-caprolactone. nih.gov The lone pairs of electrons on the nitrogen atoms of the triazole rings in this compound could potentially initiate the polymerization of ε-caprolactone by attacking the carbonyl carbon of the monomer, leading to ring opening and subsequent chain propagation.

Optical and Electronic Materials

The electronic structure of the triazole ring suggests potential applications in optical and electronic materials. Triazole derivatives have been investigated for their nonlinear optical (NLO) properties. researchgate.netdntb.gov.ua The presence of heteroatoms and π-electron systems in these molecules can lead to significant molecular polarizability and hyperpolarizability, which are key characteristics for NLO materials. researchgate.net While specific data on the optical and electronic properties of this compound is limited in the provided results, the broader class of triazole-based materials shows promise in this area. researchgate.netdntb.gov.ua

Luminescent Properties of Coordination Polymers and Metal Complexes

Coordination polymers and metal-organic frameworks (MOFs) incorporating 1,2,4-triazole-based ligands have attracted significant interest for their photoluminescent properties. mdpi.com The ligand this compound and its isomers, such as 1,2-bis(1,2,4-triazol-4-yl)ethane (btre), serve as effective linkers, connecting metal centers to form extended one-, two-, or three-dimensional networks. nih.gov The luminescence of these materials often arises from either ligand-centered transitions or metal-to-ligand charge transfer, which can be finely tuned by the choice of the metal ion.

Research has shown that when complexed with certain metal ions, particularly those with a closed-shell d¹⁰ electronic configuration like Zinc(II) or Cadmium(II), these coordination polymers can exhibit strong fluorescence. nih.govrsc.org For instance, a zinc coordination polymer incorporating the related btre ligand and benzene-1,3,5-tricarboxylate (B1238097) displays a notable fluorescence at 423 nm upon excitation at 323 nm, a property not observed in the free triazole ligand. nih.gov The rigid structure of the coordination polymer enhances luminescence by reducing non-radiative decay pathways that occur in the flexible free ligand. The lanthanide(III) coordination polymers based on the similar bis(1,2,4-triazol-1-yl)methane ligand are also known to exhibit photoluminescent properties. mdpi.com

Table 1: Luminescent Properties of a Zn(II) Coordination Polymer with a Related Triazole Ligand

| Property | Value |

| Metal Center | Zinc(II) |

| Triazole Ligand | 1,2-bis(1,2,4-triazol-4-yl)ethane (btre) |

| Excitation Wavelength | 323 nm |

| Emission Wavelength | 423 nm (Strong Fluorescence) |

| Data sourced from a study on mixed-ligand coordination polymers. nih.gov |

Sensing Applications (e.g., Cation Sensing)

The nitrogen atoms of the 1,2,4-triazole rings in this compound are effective coordination sites for metal ions. This property is harnessed in the design of chemical sensors. The binding of a target cation to the triazole ligand within a metal complex or coordination polymer can induce a measurable change in the material's physical properties, such as its fluorescence or electrochemical response.

Electrochemical sensors based on ferrocenyl-triazole complexes have demonstrated applicability in the detection of heavy metal cations like Cd²⁺, Pb²⁺, and Cu²⁺. rsc.orgnih.gov In these systems, the triazole unit acts as the recognition site for the cation, and the ferrocene (B1249389) moiety serves as the electrochemical reporter. The interaction with the target ion alters the redox behavior of the complex, allowing for quantitative detection. rsc.org Furthermore, luminescent coordination polymers have been developed for sensing applications, where the coordination of a specific molecule, such as an antibiotic or pesticide, can enhance or quench the material's fluorescence, providing a sensitive detection mechanism. nih.gov

Electron-Transport and Hole-Blocking Capabilities in Organic Electronic Devices

In the field of organic electronic devices, particularly organic light-emitting diodes (OLEDs), materials that can efficiently transport electrons and block holes are crucial for achieving high performance. The key to device efficiency is maintaining a balance of charge carriers (electrons and holes) within the emissive layer. researchgate.net

The 1,2,4-triazole ring is an electron-deficient heterocycle, a characteristic that makes it suitable for use in electron-transport layers (ETL). Materials incorporating triazole moieties can facilitate the injection and transport of electrons from the cathode to the emissive layer. A well-known example is the material TAZ (3-(4-biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole), which is used as an electron transport material. researchgate.net

Simultaneously, the high ionization energy of triazole-based compounds allows them to function as a hole-blocking layer (HBL). By presenting a significant energy barrier to the flow of holes, these materials prevent holes from passing through the emissive layer and reaching the cathode, which would otherwise reduce the probability of radiative recombination and lower device efficiency. Therefore, a compound like this compound has the potential to be incorporated into materials that perform both electron-transport and hole-blocking functions in advanced OLEDs.

Spin Crossover (SCO) Phenomena in Iron(II) Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. Iron(II) complexes are the most widely studied SCO compounds. nih.gov

The 1,2,4-triazole ligand is renowned for its ability to bridge iron(II) centers, forming one-dimensional chains or higher-dimensional networks. rsc.org The ligand field strength created by the nitrogen donor atoms of the triazole rings is in the precise range required to make the energy difference between the LS and HS states of the Fe(II) ion comparable to thermal energy (kT). This allows for a thermally induced spin transition. rsc.org For example, 1D iron(II)-1,2,4-triazolic chains have been shown to exhibit SCO behavior. rsc.org This transition is accompanied by distinct changes in the physical properties of the material, including its color, magnetic susceptibility, and vibrational spectra. nih.gov SCO complexes with triazole-based ligands can switch from a diamagnetic (LS, violet) to a paramagnetic (HS, white) state upon heating. nih.gov The flexible ethane bridge in this compound provides the structural versatility to form such polymeric iron(II) complexes capable of exhibiting SCO.

Table 2: General Characteristics of Iron(II)-Triazole Spin Crossover

| Property | Low-Spin (LS) State | High-Spin (HS) State |

| Typical Temperature | Low | High |

| Magnetic Moment | Diamagnetic (S=0) | Paramagnetic (S=2) |

| Color | Often colored (e.g., Violet) | Often colorless (e.g., White) |

| Fe-N Bond Length | Shorter | Longer |

| Characteristics are based on typical behavior of Fe(II)-triazole SCO complexes. rsc.orgnih.gov |

Proton Conductive Materials

Materials with high proton conductivity are essential for the development of electrochemical devices, most notably for the proton exchange membranes (PEMs) used in fuel cells. sci-hub.se

Facilitation of Proton Transport in Fuel Cell Membranes

There is a significant research effort to develop PEMs that can operate under anhydrous (water-free) conditions and at temperatures above 100°C. These conditions improve reaction kinetics and prevent catalyst poisoning in fuel cells. mdpi.com Heterocyclic molecules like 1,2,4-triazole have emerged as promising candidates for creating such membranes. mdpi.com

The proton conductivity in triazole-based materials relies on the Grotthuss mechanism, also known as the "hopping" mechanism. sci-hub.se The triazole rings possess both proton-donating (pyrrolic-type) and proton-accepting (pyridinic-type) nitrogen atoms, which can form a dynamic hydrogen-bond network. Protons can be transported through this network by hopping from one triazole ring to the next. mdpi.com Incorporating this compound into a polymer matrix can create pathways for proton transport, facilitating high ionic conductivity without the need for water as a transport vehicle. Studies on 1H-1,2,4-triazole have shown that it can significantly improve the thermal stability and proton conductivity of membranes for high-temperature fuel cells. mdpi.com

Table 3: Advantages of 1,2,4-Triazole in Proton-Conducting Membranes

| Feature | Benefit |

| Proton Hopping | Facilitates high ionic conductivity (up to 10⁻³–10⁻¹ S/cm) under anhydrous conditions. mdpi.com |

| Thermal Stability | Allows for membrane operation at temperatures above 100°C. mdpi.com |

| Electrochemical Stability | Increases the stable electrochemical window to 3–4 V. mdpi.com |

| Mechanical Properties | Promotes high mechanical strength and morphological stability in the membrane. mdpi.com |

| Data sourced from a review on proton-conducting materials based on 1H-1,2,4-triazole. mdpi.com |

Future Research Directions and Outlook

Design of Novel 1,2-Di(1H-1,2,4-triazol-1-yl)ethane-Based Ligand Architectures

The compound this compound serves as an excellent bidentate ligand, but future research will likely focus on creating more sophisticated and multifunctional ligand architectures derived from this basic structure. The synthetic versatility of the 1,2,4-triazole (B32235) ring allows for the introduction of various functional groups at different positions, which can be exploited to control the coordination behavior, solubility, and electronic properties of the resulting ligands.

Future design strategies may include:

Functionalization of the Triazole Rings: Introducing substituents onto the triazole rings can modulate the steric and electronic properties of the ligand. For instance, adding bulky groups could create specific coordination pockets, while electron-donating or -withdrawing groups could fine-tune the ligand's interaction with metal centers.

Modification of the Ethane (B1197151) Bridge: The ethane linker can be modified to alter the flexibility and spatial orientation of the two triazole units. Replacing it with longer or more rigid linkers could lead to the formation of different types of coordination polymers or supramolecular assemblies.

Creation of Polydentate Ligands: The core structure can be expanded to create ligands with higher denticity. This could involve linking multiple this compound units or attaching additional coordinating groups to the existing framework.

These novel ligand architectures will be instrumental in constructing complex coordination compounds, metal-organic frameworks (MOFs), and supramolecular structures with unique topologies and properties.

Development of Advanced Functional Materials with Tunable Properties

A significant area of future research will be the development of advanced functional materials where the properties can be precisely controlled by modifying the this compound building block. The 1,2,4-triazole moiety is a known pharmacophore and is present in various approved drugs, highlighting its potential for creating bioactive materials. nih.gov The ability of triazoles to coordinate with a wide range of metal ions opens up possibilities for creating materials with interesting magnetic, optical, and catalytic properties.

Key research directions include:

Luminescent Materials: By incorporating chromophoric groups into the ligand structure or by coordinating with lanthanide ions, it is possible to design luminescent materials for applications in sensing, bio-imaging, and lighting.

Magnetic Materials: The triazole rings can act as efficient mediators of magnetic exchange interactions between metal centers. By carefully selecting the metal ions and controlling the geometry of the coordination network, materials with specific magnetic behaviors, such as single-molecule magnets or spin-crossover compounds, can be targeted.

Porous Materials (MOFs): The rigid nature of the triazole ring combined with the flexibility of the ethane linker makes this compound a suitable component for building porous MOFs. These materials could have applications in gas storage, separation, and catalysis. The properties of these MOFs can be tuned by functionalizing the ligand, which can alter the pore size, shape, and surface chemistry.

The table below summarizes potential tunable properties and the corresponding strategies for their realization.

| Desired Property | Strategy | Potential Application |

| Luminescence | Incorporation of chromophores, coordination with lanthanides | Sensors, Bio-imaging, LEDs |

| Magnetism | Coordination with paramagnetic metal ions (e.g., Fe, Co, Ni) | Data Storage, Spintronics |

| Porosity | Formation of Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis |

| Catalytic Activity | Creation of active sites on the ligand or metal centers | Chemical Synthesis, Environmental Remediation |

Synergistic Integration of Experimental and Computational Methodologies for Materials Discovery

The discovery and optimization of new materials based on this compound can be significantly accelerated by the synergistic use of experimental and computational methods. researchgate.net Computational techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into the electronic structure, stability, and potential properties of new materials before they are synthesized in the lab. researchgate.netnih.gov

This integrated approach will enable:

Rational Design: Computational modeling can be used to predict the structures and properties of novel ligand architectures and their corresponding metal complexes, guiding synthetic efforts towards the most promising candidates.

Understanding Structure-Property Relationships: By correlating computational predictions with experimental results, a deeper understanding of the relationships between the molecular structure of the building blocks and the macroscopic properties of the resulting materials can be achieved. This knowledge is crucial for the rational design of materials with desired functionalities.

High-Throughput Screening: Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications, which can then be prioritized for experimental validation.

Recent studies on other triazole derivatives have demonstrated the power of this combined approach in identifying potent inhibitors for enzymes, which can be adapted for materials science applications. researchgate.netnih.gov

Exploration of New Application Domains for this compound and its Derivatives in Materials Science

While much of the current research on triazoles is focused on their biological activities, the unique properties of this compound and its derivatives open up a wide range of possibilities in other areas of materials science. nih.govmdpi.comnih.govmdpi.commdpi.comnih.gov

Potential new application domains to be explored include:

Corrosion Inhibitors: The nitrogen atoms in the triazole rings can effectively coordinate to metal surfaces, forming a protective layer that can inhibit corrosion. Research could focus on designing derivatives with enhanced adsorption and film-forming properties on various metals and alloys.

Sensors: Functionalized derivatives of this compound could be developed as chemosensors for the detection of specific metal ions, anions, or small molecules. The binding event could trigger a change in a measurable signal, such as color or fluorescence.

Catalysts: Coordination complexes of this compound could exhibit catalytic activity in various organic transformations. The ligand can be designed to create a specific coordination environment around the metal center, influencing its reactivity and selectivity.

Smart Materials: The flexibility of the ethane linker could be exploited to create responsive materials that change their properties in response to external stimuli such as light, temperature, or pH.

The following table outlines some of these potential new application areas and the key features of this compound that make them suitable for these roles.

| Application Domain | Key Features of this compound |

| Corrosion Inhibition | Strong coordination ability of triazole nitrogen atoms to metal surfaces. |

| Chemical Sensors | Ability to be functionalized with signaling units and recognition sites. |

| Catalysis | Formation of stable coordination complexes with catalytically active metals. |

| Smart Materials | Flexible ethane linker allowing for conformational changes. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Di(1H-1,2,4-triazol-1-yl)ethane, and how can purity be validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 1,2,4-triazole and ethane dihalides under reflux conditions. For example, analogous ligands like 2-((1H-1,2,4-triazol-1-yl)methyl)pyridine are synthesized using similar protocols . Purity is confirmed via elemental analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). Crystallization in methanol or ethanol is recommended to isolate pure crystals for structural validation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this ligand?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for determining bond lengths, angles, and coordination geometry. For instance, SCXRD analysis of related Cd(II) complexes revealed monoclinic (C2/c) symmetry with ligand conformations (cis/trans) affecting coordination modes . FT-IR spectroscopy identifies N–H and C–N stretching vibrations (1,500–1,600 cm⁻¹), while UV-vis spectroscopy monitors electronic transitions in coordination complexes .

Advanced Research Questions

Q. How does the isomerism between 1,2,4-triazol-1-yl and -4-yl positions influence metal coordination behavior?

- Methodology : The 1-yl vs. 4-yl isomerism alters nitrogen donor availability. In Ag(I) complexes, 1,2-bis(1,2,4-triazol-4-yl)ethane (btre) forms distinct coordination polymers compared to the 1-yl isomer (bte), as anions (e.g., BrO₃⁻, ClO₄⁻) modulate bridging modes . Computational studies (DFT) can quantify electronic differences, while SCXRD tracks structural variations in metal-ligand bond lengths (e.g., Ag–N: 2.20–2.35 Å) .

Q. What strategies optimize the ligand’s role in designing luminescent coordination polymers?

- Methodology : Pairing the ligand with d¹⁰ metals (e.g., Cd(II)) and aromatic carboxylates (e.g., benzenedicarboxylates) enhances luminescence. For example, {[Cd(m-bdc)(tmb)(H₂O)]·CH₃OH}n exhibits intense emission at 425 nm due to ligand-to-metal charge transfer (LMCT). Solvent polarity and ligand conformation (cis/trans) significantly impact quantum yield . Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics .

Q. How do structural modifications (e.g., substituents) affect bioactivity in triazole derivatives?

- Methodology : Introducing electron-withdrawing groups (e.g., –F) or extending alkyl chains alters pharmacokinetics. For instance, Fluconazole derivatives with difluorophenyl and triazole groups show enhanced antifungal activity via cytochrome P450 inhibition . Comparative SAR studies using MIC assays and molecular docking (e.g., with CYP51) validate substituent effects .

Data Contradiction and Replication Challenges

Q. How to resolve discrepancies in reported coordination geometries for Ag(I) complexes?

- Analysis : Variations in anion templates (e.g., BF₄⁻ vs. SO₄²⁻) and solvent systems (aqueous vs. non-aqueous) lead to divergent structures. For example, Ag(btre)BrO₃·H₂O forms a 2D network, while Ag(btre)ClO₄ adopts a 3D framework . Replicate experiments under controlled humidity/pH conditions are advised, with SCXRD and PXRD cross-validation .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Analysis : Yield fluctuations (40–85%) arise from differences in triazole/ethane dihalide stoichiometry (1:1 vs. 1:2) and reaction time (12–48 hrs). Optimize via in-situ NMR monitoring and gradient purification (e.g., silica gel chromatography). highlights commercial suppliers’ lack of analytical data, necessitating in-house LC-MS validation .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.